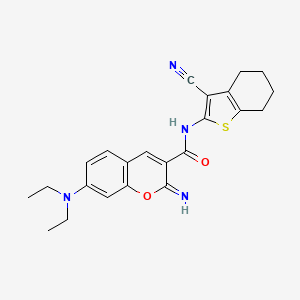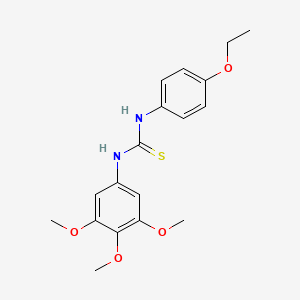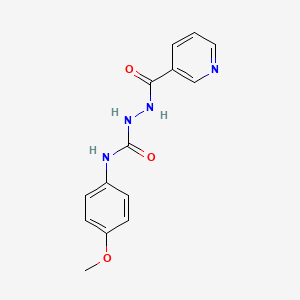
N-(4-chloro-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For example, one study describes the synthesis of a structurally related compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride in tetrahydrofuran at room temperature (Huang Ming-zhi et al., 2005). This process highlights the complexity of synthesizing compounds with specific chloro-fluoro-phenyl and dichlorophenoxy configurations.
Molecular Structure Analysis
The molecular structure of related compounds can be determined by methods like X-ray single crystal diffraction. For instance, the crystal structure of a similar compound was resolved, providing detailed insights into its geometrical parameters, demonstrating the compound's triclinic space group and specific crystallographic parameters (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds can be intricate, involving regioselective lithiations and reactions with butyllithium leading to specific derivatives, as observed in the synthesis of dichlorophenyl-fluorophenyl-dioxolane derivatives (M. Porcs-Makkay & G. Simig, 2009). These reactions are crucial for modifying the compound's chemical structure for potential applications.
Physical Properties Analysis
The physical properties of similar compounds are analyzed through methods like FT-IR, NMR spectra, and X-ray diffraction. Such analyses provide insights into the vibrational frequencies, molecular electrostatic potential, and geometrical conformations of the molecules (R. Satheeshkumar et al., 2017).
Chemical Properties Analysis
The chemical properties analysis, including reactivity and stability, can be comprehensively studied through various spectroscopic and computational methods. For instance, the detailed study of molecular geometry, chemical reactivity, and the identification of chemically active sites through DFT calculations provides essential information on the compound's chemical behavior (R. Satheeshkumar et al., 2017).
Aplicaciones Científicas De Investigación
Pharmacokinetic and Metabolism Studies
Research has been conducted on related compounds like Progabide®, which shares a structural similarity with N-(4-chloro-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide. These studies focus on synthesizing labeled compounds for in-depth pharmacokinetic and metabolism research, providing insights into how such compounds are processed within biological systems and their potential applications in developing new drugs or treatments (Allen & Giffard, 1982).
Neuropharmacological Profiles
The neuropharmacological effects of compounds structurally related to N-(4-chloro-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide, such as Progabide, have been studied extensively. These compounds demonstrate a broad spectrum of anticonvulsant activities, providing a foundation for future research into their potential therapeutic applications. Such studies highlight the complex interactions between these compounds and the central nervous system, paving the way for novel treatments for neurological disorders (Worms et al., 1982).
Synthetic Chemistry Applications
N-(4-chloro-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide and its analogs have been subjects of synthetic chemistry research, focusing on the development of new synthetic methods and understanding chemical reactivity. For instance, studies on regioselective lithiations offer insights into the synthetic versatility of related compounds, contributing to the broader field of organic synthesis and the development of new chemical entities (Porcs-Makkay & Simig, 2009).
Anticonvulsant and Mimetic Activity
Research into Schiff bases of gamma-aminobutyric acid (GABA) and gamma-aminobutyramide, which are structurally related to N-(4-chloro-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide, has revealed significant anticonvulsant and GABA mimetic activities. These findings contribute to our understanding of how similar compounds can be used to modulate neurotransmitter activity and offer potential pathways for the development of new therapeutic agents (Kaplan et al., 1980).
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3FNO2/c17-10-4-6-15(12(19)8-10)23-7-1-2-16(22)21-14-5-3-11(18)9-13(14)20/h3-6,8-9H,1-2,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOPSMIXPITNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)
![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4584464.png)



![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4584502.png)
![N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4584505.png)